MFCD18085728
Description
MFCD18085728 is a chemical compound identified by its unique MDL registry number. Based on analogous compounds (e.g., MDL: MFCD27976700 and MFCD00003330), this compound is hypothesized to belong to the class of heterocyclic organic compounds, possibly containing sulfur or halogen substituents, given the structural trends observed in similar MDL-classified substances . Further experimental characterization is required to confirm its exact molecular structure and reactivity.
Properties
IUPAC Name |
2-chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-8-3-4-9(12(5-8)20-2)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLKQPVEOYQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687829 | |
| Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-25-8 | |
| Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2-chloronicotinic acid.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-chloronicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activities.
Comparison with Similar Compounds
Compound A: CAS 6007-85-8 (MDL: MFCD27976700)
Structural Features :
- Molecular Formula : C₆H₂O₃S
- Molecular Weight : 154.14 g/mol
- Key Functional Groups : Sulfur-containing heterocycle (thiophene derivative), ketone, and sulfonyl groups.
Physical and Chemical Properties :
Synthesis : Produced via a two-step reaction involving THF-mediated coupling of precursor compounds, followed by carbodiimide (CDI)-activated cyclization .
Compound B: CAS 1761-61-1 (MDL: MFCD00003330)
Structural Features :
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Functional Groups : Brominated aromatic ring, carboxylic acid derivative.
Physical and Chemical Properties :
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 0.687 mg/mL | |
| Log S (ESOL) | -2.47 (Moderate hydrophobicity) | |
| Hazard Statements | H302 (Harmful if swallowed) |
Synthesis : Catalyzed by A-FGO in THF under green chemistry conditions, involving condensation of 1,2-phenylenediamine and nitrobenzaldehyde .
Reactivity and Stability
- Compound A : High water solubility and hydrophilic nature make it suitable for aqueous-phase reactions or pharmaceutical excipients. However, its sulfonyl groups may confer instability under acidic conditions .
- Compound B : Bromine substituent enhances electrophilic reactivity, favoring use in cross-coupling reactions or as a halogenated intermediate in drug synthesis .
Industrial and Pharmaceutical Relevance
- Compound A: Potential applications in dye synthesis or as a sulfonamide precursor due to its sulfur-rich structure .
- Compound B : Used in benzimidazole derivatives, which are critical in antifungal and anticancer drug development .
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